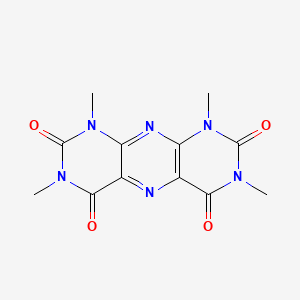![molecular formula C13H25N3O7 B12809427 N-Acetyl glutamate de L-lysine [French] CAS No. 24577-75-1](/img/structure/B12809427.png)
N-Acetyl glutamate de L-lysine [French]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyl glutamate de L-lysine: is a compound that plays a significant role in various biochemical processes. It is a derivative of glutamate and lysine, two essential amino acids. This compound is involved in the biosynthesis of arginine, an important amino acid in the urea cycle, which helps in detoxifying ammonia in the body .
準備方法
Synthetic Routes and Reaction Conditions: N-Acetyl glutamate de L-lysine can be synthesized through the acetylation of glutamate and lysine. The reaction typically involves the use of acetyl-CoA as an acetyl donor and is catalyzed by the enzyme N-acetylglutamate synthase . The reaction conditions often require a controlled environment with specific pH and temperature to ensure the efficiency of the synthesis.
Industrial Production Methods: In industrial settings, the production of N-Acetyl glutamate de L-lysine involves the use of genetically engineered microorganisms such as Corynebacterium glutamicum. These microorganisms are optimized to produce high yields of the compound through fermentation processes . The fermentation process is followed by purification steps to isolate the compound in its pure form.
化学反応の分析
Types of Reactions: N-Acetyl glutamate de L-lysine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions include various derivatives of N-Acetyl glutamate de L-lysine, which have different functional groups attached to the original molecule .
科学的研究の応用
Chemistry: N-Acetyl glutamate de L-lysine is used as a precursor in the synthesis of various chemical compounds. It is also used in studying enzyme kinetics and reaction mechanisms .
Biology: In biological research, this compound is used to study metabolic pathways, particularly the urea cycle and arginine biosynthesis. It is also used in the study of genetic regulation of these pathways .
Medicine: N-Acetyl glutamate de L-lysine has potential therapeutic applications in treating metabolic disorders related to the urea cycle. It is also being investigated for its role in enhancing immune function and reducing inflammation .
Industry: In the industrial sector, this compound is used in the production of amino acids and other biochemicals. It is also used in the development of biotechnological processes for the production of pharmaceuticals and other high-value products .
作用機序
N-Acetyl glutamate de L-lysine exerts its effects by acting as a precursor in the biosynthesis of arginine. The compound is converted into N-acetylglutamate, which then participates in the urea cycle. This process involves several enzymatic steps, including the conversion of N-acetylglutamate to N-acetylglutamate kinase, which is then converted to N-acetylglutamate semialdehyde . The molecular targets involved in this pathway include various enzymes such as N-acetylglutamate synthase and N-acetylglutamate kinase.
類似化合物との比較
N-Acetylglutamic acid: This compound is similar in structure and function to N-Acetyl glutamate de L-lysine. It is also involved in the biosynthesis of arginine and plays a role in the urea cycle.
N-Acetylaspartic acid: This compound is another derivative of glutamate and has similar biochemical properties.
Aceglutamide: This compound is used in the treatment of cognitive disorders and has similar structural features.
Uniqueness: N-Acetyl glutamate de L-lysine is unique due to its specific role in the biosynthesis of arginine and its involvement in the urea cycle. Its ability to act as a precursor for various biochemical reactions makes it a valuable compound in both research and industrial applications.
特性
CAS番号 |
24577-75-1 |
|---|---|
分子式 |
C13H25N3O7 |
分子量 |
335.35 g/mol |
IUPAC名 |
(2S)-2-acetamidopentanedioic acid;(2S)-2,6-diaminohexanoic acid |
InChI |
InChI=1S/C7H11NO5.C6H14N2O2/c1-4(9)8-5(7(12)13)2-3-6(10)11;7-4-2-1-3-5(8)6(9)10/h5H,2-3H2,1H3,(H,8,9)(H,10,11)(H,12,13);5H,1-4,7-8H2,(H,9,10)/t2*5-/m00/s1 |
InChIキー |
YXTCXPLOECBPIN-ZLELNMGESA-N |
異性体SMILES |
CC(=O)N[C@@H](CCC(=O)O)C(=O)O.C(CCN)C[C@@H](C(=O)O)N |
正規SMILES |
CC(=O)NC(CCC(=O)O)C(=O)O.C(CCN)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Cyanobicyclo[3.2.1]oct-2-yl acetate](/img/structure/B12809351.png)
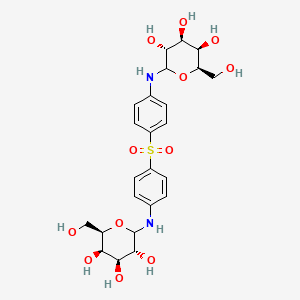

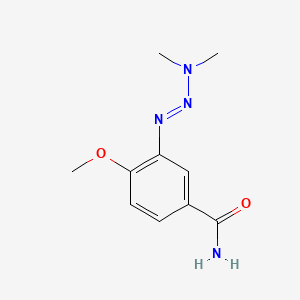


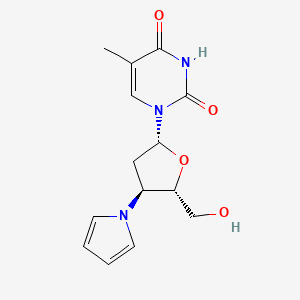
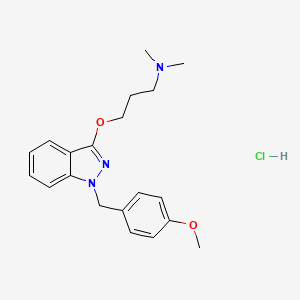


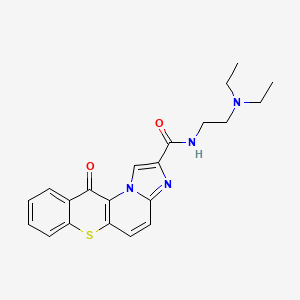
![3-[2-[(4-Fluoroanilino)-(4-phenylmethoxyphenyl)methyl]-5-(4-fluorophenyl)-5-trimethylsilyloxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B12809418.png)
